molecular formula C14H16N2O3S B2479750 Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate CAS No. 864860-58-2

Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate

Cat. No. B2479750
CAS RN: 864860-58-2
M. Wt: 292.35
InChI Key: MZEDGLINFNOBRO-UHFFFAOYSA-N
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Description

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . They are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and 2-naphthol or 6-hydroxy quinoline . The final compounds obtained out of these reactions were checked for anti-repellent activity against Anopheles arabiensis mosquitoes .


Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Thiazoles undergo various chemical reactions, including nucleophilic substitution, to form a variety of derivatives .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthetic and Medicinal Chemistry Applications

Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate is a compound that showcases versatility in synthetic and medicinal chemistry. Its applications span across various chemical syntheses and drug discovery processes. For instance, Durcik et al. (2020) highlight its role in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives act as new building blocks in drug discovery, offering the possibility to explore the chemical space around the molecule for targeting specific biological activities (Durcik et al., 2020).

Antibiotic Synthesis

Another application is in the synthesis of antibiotics, such as the thiopeptide antibiotic amythiamicin D, which exhibits significant biological properties against MRSA and malaria. Hughes et al. (2005) employed a biosynthesis-inspired hetero-Diels-Alder route, utilizing thiazole building blocks to achieve the total synthesis of this antibiotic (Hughes et al., 2005).

Cystic Fibrosis Therapy

In the realm of therapeutic applications, Yu et al. (2008) discuss the use of bithiazole analogues, including this compound derivatives, as correctors for defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. These compounds have shown promising results in improving the function of this protein, highlighting the compound's potential in cystic fibrosis therapy (Yu et al., 2008).

Alzheimer's Disease Research

Furthermore, the compound's derivatives have been explored for their potential as tracers for detecting β-amyloid plaques in Alzheimer's disease. Zheng et al. (2008) synthesized fluorinated derivatives to develop PET tracers, indicating the compound's utility in neurodegenerative disease research (Zheng et al., 2008).

Cancer and Infectious Disease Treatment

Additionally, thiazolides, including derivatives of this compound, have shown promise in inducing cell death in colon carcinoma cell lines and have potent antimicrobial activities. This dual functionality highlights their potential in both cancer treatment and the fight against infectious diseases (Brockmann et al., 2014).

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its biological target, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on its specific structure and properties. Some general precautions include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

Thiazoles and their derivatives continue to be an active area of research due to their diverse biological activities. Future research may focus on the development of new synthetic methods, exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-14(2,3)12(18)16-13-15-9-6-5-8(11(17)19-4)7-10(9)20-13/h5-7H,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEDGLINFNOBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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